Odoratisol A
Overview
Description
Odoratisol A is a phenolic compound with anticoagulant effects. Its molecular formula is C₂₁H₂₄O₅ , and it has a molecular weight of approximately 356.42 g/mol . The compound is characterized by its inhibitory activity against NF-κB and other transcription factors .
Molecular Structure Analysis
The molecular structure of Odoratisol A consists of a benzofuran ring fused with a phenol moiety. The compound also contains two methoxy groups at positions 2 and 6 on the benzofuran ring. The stereochemistry of the compound is specified as (2S,3S) for the substituent at position 7 on the benzofuran ring .
Physical And Chemical Properties Analysis
Scientific Research Applications
Discovery and Isolation
Odoratisol A, a compound isolated from various medicinal plants, was first identified in the Vietnamese plant Machilus odoratissima NEES, as part of a group of natural neolignans and lignans. These compounds were isolated from the plant's bark and their structures were determined through spectroscopic analyses (Phan, T. S. Phan, Matsunami, & Otsuka, 2006).
Antioxidant Properties
Research on compounds related to Odoratisol A, such as Odoratisol E, found in the twigs and leaves of Mitrephora wangii HU, has shown significant antioxidant properties. These compounds have demonstrated potent ABTS radical scavenging activity, surpassing even standard compounds like ascorbic acid in effectiveness (Jaidee et al., 2018).
Odor Management in Biosolids
Research into the cycling of volatile organic sulfur compounds (VOSCs) in biosolids has implications for understanding and managing odors in waste treatment processes. This research sheds light on the mechanisms of production and degradation of key odor-causing compounds in biosolids, providing a framework for controlling odor emissions in waste management systems (Higgins et al., 2006).
Role in Odor Production from Biosolids
Further studies on biosolids have explored the role of protein, amino acids, and enzyme activity in odor production during storage. This research indicates that the content of certain amino acids, such as methionine, is correlated with the production of volatile sulfur compounds (VSCs), which are key contributors to odor emissions (Higgins et al., 2008).
Phytochemical Screening and Antimicrobial Properties
Studies on plants like Albizia odoratissima have revealed potent free radical scavenging and antimicrobial properties, which could be linked to compounds like Odoratisol A. These properties highlight the plant's potential in treating inflammatory pathologies and microbial infections (Banothu et al., 2017).
Implications in Traditional Medicine
Research on plants like Polygonatum odoratum, which shares similar properties to those containing Odoratisol A, has shown their use in traditional medicine for treating metabolic disorders. The effectiveness of these plants in preventing and treating conditions like hyperlipidemia and hyperglycemia underscores the potential therapeutic applications of their components (Gu et al., 2013).
properties
IUPAC Name |
2,6-dimethoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-6-7-13-8-15-12(2)20(26-21(15)18(9-13)25-5)14-10-16(23-3)19(22)17(11-14)24-4/h6-12,20,22H,1-5H3/b7-6+/t12-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZVPGMCGPXCQO-QWTYKDCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C(=C3)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C(=C3)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Odoratisol A | |
CAS RN |
891182-93-7 | |
Record name | Odoratisol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891182937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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